molecular formula C19H19ClN6O2 B2486776 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1203166-52-2

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2486776
CAS No.: 1203166-52-2
M. Wt: 398.85
InChI Key: DLIIWQNDKMRPNV-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, a piperazine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole and pyrimidine rings. The piperazine ring can be introduced through nucleophilic substitution reactions, and the chlorophenoxy group can be added via etherification reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrazoles, pyrimidines, or piperazines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Medicinal Chemistry: It has been studied for its antileishmanial and antimalarial activities. The compound's ability to inhibit the growth of Leishmania and Plasmodium strains makes it a candidate for developing new antiparasitic drugs.

  • Biology: The compound's interaction with biological targets, such as enzymes and receptors, can be explored for potential therapeutic applications.

  • Industry: Its unique chemical structure makes it suitable for use in the synthesis of more complex molecules and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, its antileishmanial activity may involve the inhibition of enzymes essential for the parasite's survival, while its antimalarial activity may involve interference with the parasite's metabolic pathways.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological effects.

  • Pyrimidine derivatives: These compounds contain the pyrimidine ring and are used in various medicinal applications.

  • Piperazine derivatives: These compounds feature the piperazine ring and are used in the synthesis of pharmaceuticals and other chemicals.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c20-15-2-4-16(5-3-15)28-13-19(27)25-10-8-24(9-11-25)17-12-18(22-14-21-17)26-7-1-6-23-26/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIIWQNDKMRPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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